N-[3-(4-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid
Overview
Description
N-[3-(4-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid is a complex organic compound that combines an amine group with an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-butan-2-ylphenoxy)propyl]butan-1-amine typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-butan-2-ylphenol: This can be achieved through the alkylation of phenol with butan-2-yl bromide in the presence of a base such as potassium carbonate.
Formation of 3-(4-butan-2-ylphenoxy)propyl bromide: The 4-butan-2-ylphenol is then reacted with 3-bromopropanol in the presence of a strong base like sodium hydride to form the desired ether.
Synthesis of N-[3-(4-butan-2-ylphenoxy)propyl]butan-1-amine: The 3-(4-butan-2-ylphenoxy)propyl bromide is then reacted with butan-1-amine under reflux conditions to form the final amine compound.
Formation of the oxalic acid salt: The amine is then reacted with oxalic acid to form the oxalic acid salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The oxalic acid moiety can be reduced to form glycolic acid derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of glycolic acid derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[3-(4-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(4-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. The oxalic acid moiety can chelate metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-methylphenoxy)propyl]butan-1-amine: Similar structure but with a methyl group instead of a butan-2-yl group.
N-[3-(4-ethylphenoxy)propyl]butan-1-amine: Similar structure but with an ethyl group instead of a butan-2-yl group.
N-[3-(4-isopropylphenoxy)propyl]butan-1-amine: Similar structure but with an isopropyl group instead of a butan-2-yl group.
Uniqueness
N-[3-(4-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[3-(4-butan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO.C2H2O4/c1-4-6-12-18-13-7-14-19-17-10-8-16(9-11-17)15(3)5-2;3-1(4)2(5)6/h8-11,15,18H,4-7,12-14H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOTXRCOJRETOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=C(C=C1)C(C)CC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.